

Technical Support Center: NCI-H345 In Vitro Experiments

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Compound of Interest

Compound Name: HS-345

Cat. No.: B15619300

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the NCI-H345 small cell lung carcinoma (SCLC) cell line.

Frequently Asked Questions (FAQs)

Q1: What is the origin and basic morphology of the NCI-H345 cell line?

The NCI-H345 cell line was established in 1981 from the bone marrow of a 40-year-old Caucasian male with small cell lung carcinoma. These cells are epithelial-like and grow as gland-like clusters in suspension, with a small number of attached cells.

Q2: What is the recommended culture medium for NCI-H345 cells?

The recommended medium for NCI-H345 cells is HITES medium, which is a serum-free formulation. The components for HITES medium are detailed in the table below.

Q3: How should NCI-H345 cells be subcultured?

NCI-H345 cells can be maintained by adding fresh medium every 3 to 4 days, depending on cell density. For subculturing, it is recommended to collect the cells by centrifugation and resuspend them in fresh medium. Aggregates can be dispersed by gentle trituration (pipetting up and down). The use of trypsin is not recommended for this cell line.

Q4: What are the optimal storage conditions for frozen NCI-H345 cells?

For long-term storage, frozen vials of NCI-H345 cells should be kept in the vapor phase of liquid nitrogen. Storing them at -70°C will result in a loss of viability.

Q5: Are there any specific genetic characteristics known for NCI-H345?

Yes, the NCI-H345 cell line is hypotriploid with a modal chromosome number of 63. It also has a homozygous mutation in the TP53 gene (p.Tyr236Cys)[1].

Troubleshooting Guides

Problem 1: Slow or No Cell Growth

Possible Causes:

- **Incorrect Medium Formulation:** The absence of essential supplements in the HITES medium can impede growth.
- **Low Seeding Density:** Plating cells at too low a density can inhibit proliferation, especially after thawing.
- **Poor Cell Viability After Thawing:** Improper thawing technique can lead to significant cell death.
- **Environmental Stress:** Incorrect incubator settings (temperature, CO₂) can affect cell growth.

Solutions:

- **Verify Medium Composition:** Double-check the concentrations of all HITES medium components against the recommended formulation.
- **Optimize Seeding Density:** After thawing, plate the cells at a higher density to encourage recovery and growth.
- **Proper Thawing Technique:** Thaw frozen vials rapidly in a 37°C water bath (approximately 2 minutes), then immediately transfer the cells to pre-warmed medium. Centrifuge the cell suspension at approximately 125 x g for 5 to 10 minutes to remove the cryoprotective agent before resuspending in fresh growth medium.

- **Check Incubator Settings:** Ensure the incubator is maintained at 37°C with 5% CO₂ in a humidified atmosphere.

Problem 2: Cell Clumping and Formation of Large Aggregates

Possible Causes:

- **Natural Growth Pattern:** NCI-H345 cells naturally grow in gland-like clusters. However, excessively large clumps can lead to cell death in the center due to nutrient and gas exchange limitations.
- **Harsh Centrifugation:** High-speed centrifugation can lead to tighter cell pellets that are difficult to resuspend.

Solutions:

- **Gentle Trituration:** During subculturing, gently pipette the cell suspension up and down to break up large aggregates into smaller clusters. Avoid vigorous pipetting, which can cause cell damage.
- **Optimized Centrifugation:** Centrifuge cells at a lower speed (e.g., 125 x g) for a sufficient time (5-10 minutes) to pellet the cells without excessive compaction.

Problem 3: Low Viability in Suspension Cells

Possible Causes:

- **Nutrient Depletion:** As the cell density increases, nutrients in the medium are consumed more rapidly.
- **Accumulation of Metabolic Waste:** High concentrations of metabolic byproducts can be toxic to cells.

Solutions:

- **Regular Medium Renewal:** Add fresh medium every 3 to 4 days, or as needed based on the cell density and medium color.

- **Monitor Cell Density:** Do not allow the culture to become overly dense. Subculture the cells when they reach the appropriate density. The viability of cells in clusters is noted to be better than that of single cells in the culture.

Quantitative Data Summary

Table 1: Recommended Composition of HITES Medium for NCI-H345 Cell Culture

Component	Final Concentration	Supplier Example (or equivalent)
DMEM/F-12 Medium	-	ATCC 30-2006
Insulin	0.005 mg/ml	Gibco 12585-014
Transferrin	0.01 mg/ml	Sigma T5391
Sodium Selenite	30 nM	Sigma S9133
Hydrocortisone	10 nM	Sigma H0135
Beta-estradiol	10 nM	Sigma E2257
L-Glutamine Solution	2 mM (additional)	ATCC 30-2214

Data sourced from ATCC HTB-180 product sheet.

Table 2: Example Proliferation Assay Parameters for NCI-H345 Cells

Parameter	Value
Assay	Cell Counting Kit-8 (CCK-8)
Drug	Apatinib
Concentration Range	50, 100, 150, 200, 250 nM
Incubation Durations	24, 48, 72 hours
Seeding Density	Not specified in the source

Data from a study on the anti-tumor effect of apatinib on SCLC[2].

Experimental Protocols

Protocol 1: Thawing of Cryopreserved NCI-H345 Cells

- Prepare a 15 mL conical tube with 9 mL of pre-warmed complete HITES medium.
- Quickly thaw the frozen vial of NCI-H345 cells in a 37°C water bath for approximately 2 minutes until only a small amount of ice remains.
- Wipe the outside of the vial with 70% ethanol.
- Slowly transfer the contents of the vial to the 15 mL conical tube containing the pre-warmed medium.
- Centrifuge the cell suspension at 125 x g for 5-10 minutes.
- Aspirate the supernatant containing the cryoprotective agent.
- Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed HITES medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Replace the medium after 24 hours to remove any remaining dead cells.

Protocol 2: Proliferation Assay using CCK-8

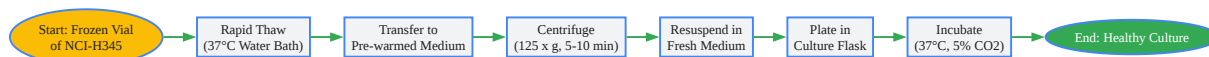
- Subculture NCI-H345 cells and determine the cell concentration and viability using a hemocytometer and trypan blue.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of HITES medium).
- Incubate the plate overnight at 37°C and 5% CO₂ to allow the cells to acclimate.
- Prepare serial dilutions of the test compound (e.g., apatinib) in HITES medium at 2x the final desired concentrations^[2].

- Add 100 μ L of the diluted compound to the respective wells. For control wells, add 100 μ L of medium with the vehicle control.
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours)[2].
- At the end of the incubation period, add 10 μ L of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

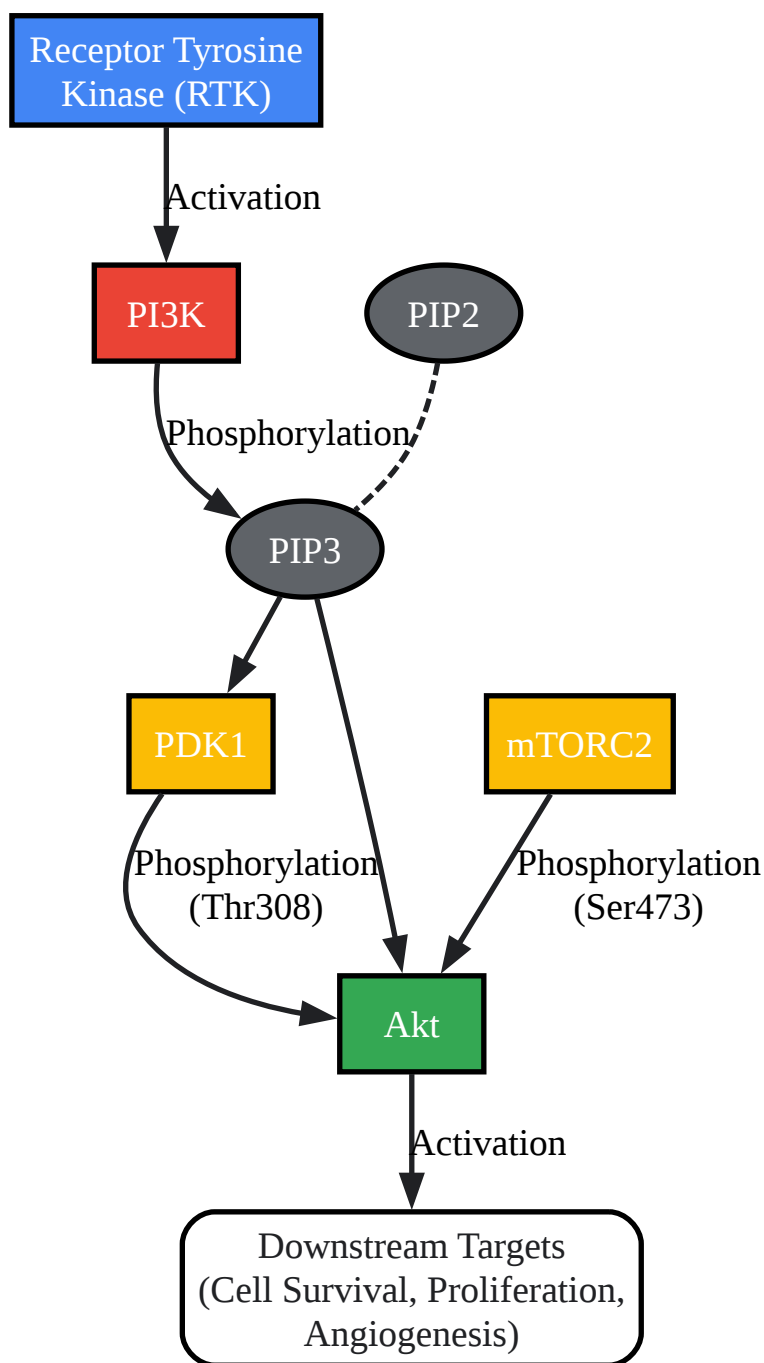
- Seed 1×10^6 NCI-H345 cells in a T-25 flask and treat with the desired compound for the specified duration. Include an untreated control.
- Collect the cells (including any floating cells in the medium) by centrifugation at approximately 200 x g for 5 minutes[3].
- Wash the cells twice with cold 1X PBS, centrifuging after each wash.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL[4].
- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension[4].
- Gently vortex the tube and incubate for 15 minutes at room temperature in the dark[4].
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI[4].

Mandatory Visualizations



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Caption: Workflow for thawing cryopreserved NCI-H345 cells.



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Caption: Simplified PI3K/Akt signaling pathway relevant in SCLC.

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